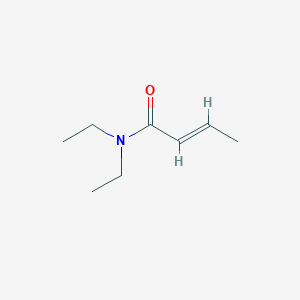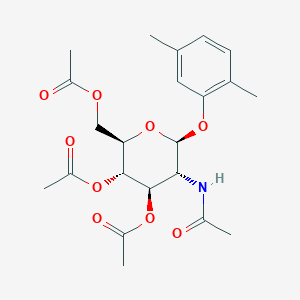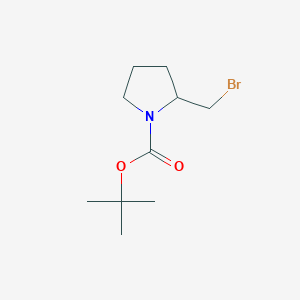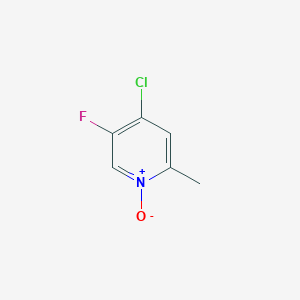
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(3-cyanophenyl)-2,2,2-trifluoroacetamide”, there are methods for synthesizing similar compounds. For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the use of phenylmagnesium bromide and methyl ®- (−)-mandelate .Wissenschaftliche Forschungsanwendungen
Drug Synthesis
In the realm of drug synthesis, N-(3-cyanophenyl)-2,2,2-trifluoroacetamide serves as a precursor in the Suzuki–Miyaura coupling reactions. This reaction is a cornerstone in pharmaceutical chemistry for creating carbon-carbon bonds, which are essential for constructing complex drug molecules. The compound’s stability and reactivity make it a valuable component in developing new medications .
Material Science
The applications of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide in material science are diverse. It can be used as a starting reagent in the synthesis of various materials, including those with potential use in solar cells and light-emitting diodes. Its cyano group contributes to high second- and third-order nonlinearities, which are important for the development of optoelectronic devices .
Organic Transformations
In organic chemistry, N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is involved in transformations that lead to the creation of new chemical entities. Its role in facilitating reactions such as the Suzuki–Miyaura coupling is critical for the synthesis of heteroaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Histone Deacetylase Inhibition
This compound has been found to inhibit histone deacetylase (HDAC) class III enzymes. HDAC inhibitors are a class of compounds that have therapeutic potential in cancer treatmentN-(3-cyanophenyl)-2,2,2-trifluoroacetamide has shown antiproliferative activity against cancer cell lines, making it a candidate for further research in oncology .
Crystal Structure Prediction
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide: may also play a role in crystal structure prediction algorithms. By providing quality generated candidates, it can help overcome major bottlenecks in the field of crystallography, aiding in the versatile generation of crystal structures .
Safety and Hazards
Wirkmechanismus
Target of Action
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has been used in various scientific research applications . It has been found to interact with Succinate Dehydrogenase (SDH) , a key enzyme in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
The compound interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell .
Biochemical Pathways
The primary biochemical pathway affected by N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is the citric acid cycle (also known as the Krebs cycle or the TCA cycle), and the electron transport chain . Both of these pathways are crucial for energy production in the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production .
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .
Result of Action
The inhibition of SDH by N-(3-cyanophenyl)-2,2,2-trifluoroacetamide leads to a decrease in ATP production, which can have a variety of effects on the cell . This can lead to cell death, making the compound potentially useful as a therapeutic agent .
Action Environment
The action of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can also influence its action .
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFNWXWUNXBELP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
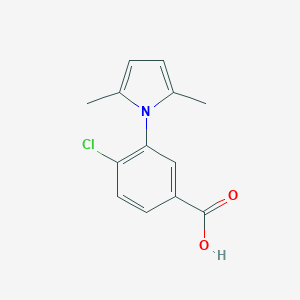
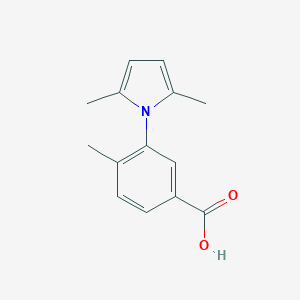
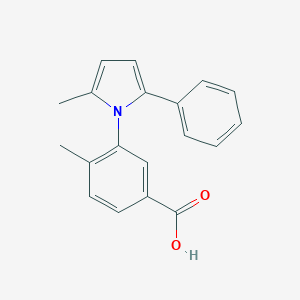
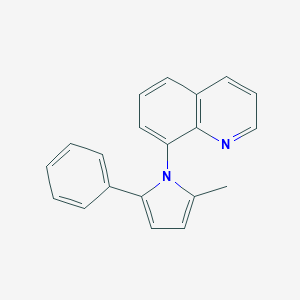
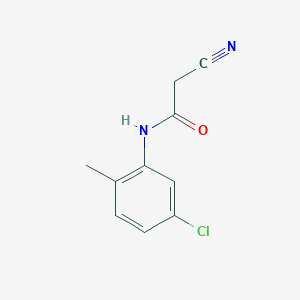
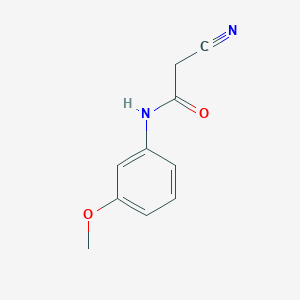
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
